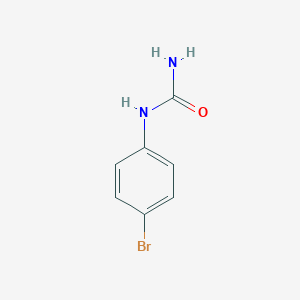

N-(4-bromophenyl)urea

Vue d'ensemble

Description

N-(4-bromophenyl)urea is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

C7H7BrN2OC_7H_7BrN_2OC7H7BrN2O

. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action

A study on the kinetics of reactions between phenylureas and nitrous acid suggests that the mechanism involves an initial fast equilibrium step in which the electrophile no+ attacks the urea oxygen atom . This is followed by two parallel reaction paths, both of which begin with the rate-controlling loss of a proton by the protonated O-nitroso compound .

Result of Action

It has been suggested that 4-bromophenylurea can be used to synthesize anticonvulsant activity .

Activité Biologique

N-(4-Bromophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound, with the molecular formula CHBrNO, is characterized by its urea functional group attached to a brominated phenyl ring. Its structure can influence its biological activity, particularly in interactions with various biological targets.

Biological Activities

-

Anticancer Activity

- This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87 MG) cell lines, exhibiting significant antiproliferative effects with IC values ranging from 5 to 20 μM for different cell lines .

- The compound acts by inducing apoptosis through caspase-dependent pathways, which is critical for cancer therapy.

-

Antibacterial Properties

- Research indicates that this compound exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. It has been shown to inhibit urease activity in these bacteria, which is vital for their growth and virulence .

- The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair .

-

Anti-inflammatory Effects

- This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages and microglia. This suggests its potential use in treating inflammatory diseases such as arthritis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have indicated that variations in substituents on the phenyl ring or alterations in the urea moiety can enhance or diminish its efficacy against specific biological targets. For instance, derivatives with additional halogen atoms or functional groups have shown improved anticancer activity compared to the parent compound .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells revealed an IC value of approximately 15 μM, indicating potent antiproliferative effects. The compound was found to induce apoptosis through activation of caspases 3 and 9.

- Antibacterial Activity Assessment : In another study, this compound exhibited significant inhibition (over 50%) of urease activity at concentrations as low as 20 µM against Klebsiella pneumoniae, highlighting its potential as an antibacterial agent .

Table 1: Biological Activity Summary of this compound

Propriétés

IUPAC Name |

(4-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQUUCXMPUNRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173337 | |

| Record name | N-(4-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-25-5 | |

| Record name | N-(4-Bromophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-BROMOPHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of (4-Bromophenyl)urea and how does it compare to similar compounds?

A1: (4-Bromophenyl)urea crystallizes in the orthorhombic system with the space group Pna21. [, ] The molecule itself is essentially planar, with the urea moiety and benzene ring showing minimal deviation from planarity. [] Interestingly, the crystal packing of (4-Bromophenyl)urea is very similar to that of N-phenylurea, highlighting a practically isostructural relationship between these two urea derivatives. [] This similarity arises from the dominant role of N—H⋯O hydrogen bonds in both structures, linking molecules through the NH protons acting as donors and the C=O oxygen as a trifurcated acceptor. []

Q2: How does the presence of the bromine atom in (4-Bromophenyl)urea influence its reactivity with nitrous acid compared to other substituted phenylureas?

A2: Research indicates that the bromine atom in (4-Bromophenyl)urea significantly affects its reaction with nitrous acid. [] While the initial step involving the attack of NO+ on the urea oxygen atom remains similar to other phenylureas, the subsequent proton loss from the protonated O-nitroso compound differs. [] Unlike 2,4,6-trimethylphenylurea and phenylurea where this proton loss is rate-determining, in (4-Bromophenyl)urea, it does not solely dictate the reaction rate for the pathway leading to the benzenediazonium ion. [] This suggests that the electron-withdrawing nature of the bromine atom influences the reaction kinetics and potentially the product distribution.

Q3: Has (4-Bromophenyl)urea been explored as a building block for synthesizing more complex molecules with potential pharmaceutical applications?

A3: Yes, (4-Bromophenyl)urea serves as a key intermediate in the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea. [] This compound is a crucial precursor for producing Sorafenib, a known antitumor agent. [] This highlights the potential of (4-Bromophenyl)urea as a valuable building block in medicinal chemistry for developing novel therapeutics.

Q4: Are there any known intermolecular interactions involving (4-Bromophenyl)urea in the solid state?

A4: Yes, in the crystal structure of N,N′-Bis(4-bromophenyl)urea, a derivative of (4-Bromophenyl)urea, molecules are linked together by bifurcated N—H⋯O hydrogen bonds. [] These interactions form columns along the b-axis. Additionally, strong π–π interactions contribute to the stability of the crystal structure, connecting the columns and forming T-shaped dimers. [] These intermolecular interactions play a crucial role in determining the solid-state properties of the compound.

Q5: Have there been any studies investigating the biological activity of compounds containing the (4-Bromophenyl)urea moiety?

A5: While there is limited information on the direct biological activity of (4-Bromophenyl)urea itself, research has explored derivatives containing this moiety. [] For example, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N′-phenylureas, incorporating the (4-Bromophenyl)urea structure, were synthesized and evaluated for their anti-inflammatory activity. [] This suggests that the (4-Bromophenyl)urea scaffold could hold potential for developing new drugs targeting inflammation-related pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.